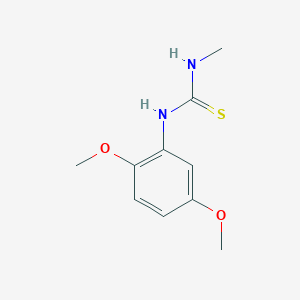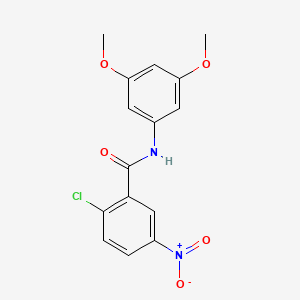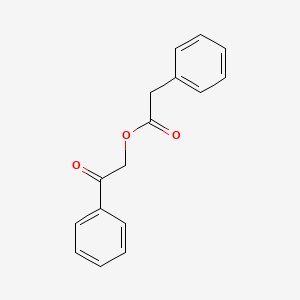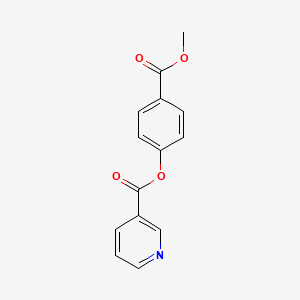
benzo-1,4-quinone O-2-naphthoyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo-1,4-quinone O-2-naphthoyloxime, also known as BQN or NQO1, is a synthetic compound that has been studied for its potential therapeutic applications in cancer treatment. This compound is a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a critical role in the metabolism of quinones and other xenobiotics. BQN has been shown to exhibit antitumor activity in vitro and in vivo, and has been investigated as a potential chemotherapeutic agent.
Mecanismo De Acción
Benzo-1,4-quinone O-2-naphthoyloxime works by inhibiting NQO1, which is an enzyme that plays a critical role in the metabolism of quinones and other xenobiotics. NQO1 is overexpressed in many types of cancer cells, and is thought to play a role in the development and progression of cancer. By inhibiting NQO1, benzo-1,4-quinone O-2-naphthoyloxime can induce oxidative stress and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
benzo-1,4-quinone O-2-naphthoyloxime has been shown to exhibit a number of biochemical and physiological effects in cancer cells. It can induce oxidative stress, which can lead to DNA damage and apoptosis. benzo-1,4-quinone O-2-naphthoyloxime can also inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation. In addition, benzo-1,4-quinone O-2-naphthoyloxime can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzo-1,4-quinone O-2-naphthoyloxime has several advantages for use in lab experiments. It is a potent inhibitor of NQO1, and can be used to study the role of NQO1 in cancer cells. benzo-1,4-quinone O-2-naphthoyloxime is also relatively easy to synthesize, and can be obtained in high purity. However, there are some limitations to the use of benzo-1,4-quinone O-2-naphthoyloxime in lab experiments. It is a synthetic compound, and may not accurately reflect the effects of natural compounds on cancer cells. In addition, benzo-1,4-quinone O-2-naphthoyloxime may have off-target effects on other enzymes and pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on benzo-1,4-quinone O-2-naphthoyloxime. One area of interest is the development of benzo-1,4-quinone O-2-naphthoyloxime analogs that exhibit improved potency and selectivity for NQO1. Another area of interest is the development of benzo-1,4-quinone O-2-naphthoyloxime-based combination therapies for cancer treatment. benzo-1,4-quinone O-2-naphthoyloxime has been shown to synergize with other chemotherapeutic agents, and may be useful in combination therapy regimens. Finally, benzo-1,4-quinone O-2-naphthoyloxime may have applications beyond cancer treatment. It has been shown to exhibit anti-inflammatory and antioxidant effects, and may be useful in the treatment of other diseases.
Métodos De Síntesis
Benzo-1,4-quinone O-2-naphthoyloxime can be synthesized from 2-naphthol and 1,4-benzoquinone using a simple one-step reaction. The reaction is catalyzed by a base, and the resulting product is purified using column chromatography. The yield of the reaction is typically high, and the purity of the product can be confirmed using NMR spectroscopy.
Aplicaciones Científicas De Investigación
Benzo-1,4-quinone O-2-naphthoyloxime has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to exhibit antitumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. benzo-1,4-quinone O-2-naphthoyloxime works by inhibiting NQO1, which is overexpressed in many types of cancer cells. By inhibiting NQO1, benzo-1,4-quinone O-2-naphthoyloxime can induce oxidative stress and apoptosis in cancer cells, leading to their death.
Propiedades
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-16-9-7-15(8-10-16)18-21-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNSJKSLRSYRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C3C=CC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo-1,4-quinone O-2-naphthoyloxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B5705045.png)

![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)

![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)

![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)

